Product packaging for 1-(Pyrrolidin-2-yl)pent-4-en-1-one(Cat. No.:)

1-(Pyrrolidin-2-yl)pent-4-en-1-one

Cat. No.: B13222207
M. Wt: 153.22 g/mol
InChI Key: CZIHPUDLMCICSK-UHFFFAOYSA-N
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Description

1-(Pyrrolidin-2-yl)pent-4-en-1-one hydrochloride is a specialized organic compound supplied as a powder and recommended to be stored at 4°C . With the molecular formula C9H16ClNO and a molecular weight of 189.68 g/mol, this pyrrolidine derivative is characterized by a pent-4-en-1-one chain attached to the pyrrolidine ring, which may serve as a versatile building block in organic synthesis . The presence of both the pyrrolidine ring, a common feature in many biologically active molecules, and the terminal alkene functional group provides reactive handles for further chemical modification and exploration, such as in cyclization or functionalization reactions. This compound is related to a class of nitrogen-containing heterocycles that are of significant interest in medicinal and synthetic chemistry research. As with any research chemical, this product is intended For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate precautions; while specific safety data for this exact compound is not fully available online, proper personal protective equipment and handling procedures for laboratory chemicals should always be followed . You can request the Safety Data Sheet (SDS) for comprehensive handling and safety information.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15NO B13222207 1-(Pyrrolidin-2-yl)pent-4-en-1-one

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

1-pyrrolidin-2-ylpent-4-en-1-one

InChI

InChI=1S/C9H15NO/c1-2-3-6-9(11)8-5-4-7-10-8/h2,8,10H,1,3-7H2

InChI Key

CZIHPUDLMCICSK-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)C1CCCN1

Origin of Product

United States

Synthetic Methodologies for 1 Pyrrolidin 2 Yl Pent 4 En 1 One and Its Precursors

Strategies for Pyrrolidine (B122466) Ring Formation and Functionalization at C-2

The pyrrolidine ring is a prevalent structural motif in a vast number of biologically active natural products and pharmaceutical agents. mdpi.comwikipedia.org Consequently, a multitude of synthetic methods have been developed for its construction and functionalization, particularly at the C-2 position, which often serves as a key stereocenter.

Asymmetric Synthesis of Chiral Pyrrolidine-2-Carboxylic Acid Derivatives

The asymmetric synthesis of chiral pyrrolidine derivatives is frequently accomplished using proline and its derivatives as starting materials, leveraging the inherent chirality of these compounds. Proline is recognized as a privileged organocatalyst due to its secondary amine within a five-membered ring, which can form defined enamines, and a carboxylic acid group that can coordinate with electrophiles. mdpi.com

Key strategies often begin with readily available chiral pool materials like pyroglutamic acid. For instance, both cis- and trans-2,5-disubstituted pyrrolidines can be synthesized from a pyroglutamic acid-derived hemiaminal. acs.org Another approach involves the asymmetric lithiation of N-Boc-pyrrolidine, where the complexation of s-BuLi with a chiral ligand like (−)-sparteine facilitates enantioselective deprotonation. The resulting configurationally stable lithiated species can react with various electrophiles to yield enantioenriched C-2 substituted pyrrolidines. nih.gov

Organocatalysis has also emerged as a powerful tool. For example, prolinamide-thiourea derivatives have been developed as efficient organocatalysts for asymmetric aldol (B89426) reactions, demonstrating the versatility of modified pyrrolidine scaffolds in promoting stereoselective transformations. unibo.it

Table 1: Selected Asymmetric Methods for Pyrrolidine Synthesis

Starting Material/Catalyst System Reaction Type Key Features
Pyroglutamic acid Chiral Pool Synthesis Versatile starting point for both cis- and trans-2,5-disubstituted pyrrolidines. acs.org
N-Boc-pyrrolidine / s-BuLi / (−)-sparteine Asymmetric Lithiation Enantioselective deprotonation at C-2 followed by electrophilic quench. nih.gov
Proline Derivatives Organocatalysis Utilized in a wide variety of asymmetric transformations, including aldol reactions. mdpi.com

Ring-Closing Reactions to Access 2-Substituted Pyrrolidines

Ring-closing reactions provide a powerful and direct route to the pyrrolidine core. Ring-closing metathesis (RCM), particularly using ruthenium-based catalysts like the Grubbs catalysts, is a prominent method. For example, ring-closing enyne metathesis (RCEM) of substrates containing a basic nitrogen atom can produce pyrrolidine derivatives in very good yields under mild conditions. organic-chemistry.org This method is atom-economical and generates conjugated dienes that are useful for further transformations. organic-chemistry.org

Nucleophilic ring closure is another effective strategy. Substituted pyrrolines and their corresponding pyrrolidines (after reduction) can be synthesized via the ring closure of stabilized enolates onto activated oximes. rsc.org Additionally, a stereocontrolled synthesis of 2,5-disubstituted pyrrolidines can be achieved through sequential SN2 displacements, involving the reaction of a chiral aminosulfone with a glycerol-derived bistriflate, which includes a stereospecific cyclization step. acs.orgnih.gov Copper-promoted intramolecular aminooxygenation of alkenes has also been developed as a high-yielding route to disubstituted pyrrolidines, showing excellent diastereoselectivity for both cis and trans isomers depending on the substrate. nih.gov

More recently, a "clip-cycle" strategy has been reported for the asymmetric synthesis of 2,2-disubstituted pyrrolidines. whiterose.ac.uk This method involves clipping a Cbz-protected bis-homoallylic amine to a thioacrylate via alkene metathesis, followed by an enantioselective intramolecular aza-Michael cyclization catalyzed by a chiral phosphoric acid. whiterose.ac.uk

Table 2: Comparison of Ring-Closing Reactions for Pyrrolidine Synthesis

Reaction Type Catalyst/Reagent Substrate Key Advantages
Ring-Closing Enyne Metathesis (RCEM) Grubbs Catalysts (1st or 2nd Gen) Enyne substrates with a nucleophilic N atom Mild conditions, atom-economical, produces useful diene products. organic-chemistry.org
Nucleophilic Ring Closure Base Activated oximes and stabilized enolates Rapid access to pyrrolines from readily available precursors. rsc.org
Intramolecular Aminooxygenation Copper(II) salts / TEMPO 4-Pentenyl sulfonamides High yields and excellent diastereoselectivity for 2,5-disubstituted pyrrolidines. nih.gov

Derivatization of Pre-formed Pyrrolidine Rings at the C-2 Position

Functionalization of a pre-existing pyrrolidine ring is a common strategy, often starting from commercially available proline or its derivatives. mdpi.com One of the most powerful methods for introducing substituents at the C-2 position is the enantioselective deprotonation of N-Boc-pyrrolidine using sec-butyllithium and a chiral ligand, followed by trapping the resulting organolithium species with an electrophile. nih.gov This approach allows for the introduction of a wide range of functional groups.

Furthermore, biocatalytic approaches have been developed for the asymmetric synthesis of 2-substituted pyrrolidines. For instance, ω-transaminases can be used to convert ω-chloroketones into chiral amines, which then undergo spontaneous intramolecular cyclization to afford 2-substituted pyrrolidines with high enantiomeric excess. acs.org This chemoenzymatic cascade provides access to both enantiomers of the desired product. acs.org

Approaches for Constructing the Pent-4-en-1-one Moiety

The pent-4-en-1-one side chain can be introduced onto the pyrrolidine nitrogen or at the C-2 position through several established ketone synthesis methodologies. The most direct approach involves the acylation of a suitable pyrrolidine precursor.

Acylation Reactions with But-3-enoyl Derivatives

Acylation is a fundamental method for ketone synthesis. To form 1-(pyrrolidin-2-yl)pent-4-en-1-one, a pyrrolidine-2-yl nucleophile (or its synthetic equivalent) can be reacted with an activated but-3-enoyl derivative, such as but-3-enoyl chloride. A classic example of this type of transformation is the Friedel-Crafts acylation, although it is typically used for aromatic ketones. youtube.com For non-aromatic systems, the reaction of an organometallic pyrrolidine derivative with an acyl chloride is more common.

Alternatively, a Weinreb amide of pyrrolidine-2-carboxylic acid could be prepared. The exceptional stability of the intermediate formed upon addition of an organometallic reagent to a Weinreb amide prevents the common problem of over-addition, making it an excellent method for ketone synthesis. organic-chemistry.org In this scenario, a but-3-enyl organometallic reagent (e.g., but-3-enylmagnesium bromide) would be added to the N-methoxy-N-methyl-pyrrolidine-2-carboxamide.

Table 3: Acylation Strategies for Ketone Synthesis

Acyl Donor Nucleophile Catalyst/Conditions Key Features
But-3-enoyl Chloride Organocuprate or Organozinc reagent Pd or Ni catalyst (for cross-coupling) Standard method for coupling acyl halides with organometallics.
Weinreb Amide Grignard or Organolithium reagent Anhydrous ether or THF, low temp. Prevents over-addition to form tertiary alcohols; high yields of ketones. organic-chemistry.orgorganic-chemistry.org

Organometallic Coupling Reactions for Ketone Formation

Organometallic coupling reactions offer a versatile and powerful approach to forming carbon-carbon bonds, including the acyl-carbon bond required for the target ketone. pressbooks.pub The Corey-House synthesis, for example, involves the reaction of a lithium dialkylcuprate (Gilman reagent) with an organohalide. libretexts.org A related strategy could involve the reaction of a lithium di(pyrrolidin-2-yl)cuprate with but-3-enoyl chloride.

The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, typically used to create biaryl compounds or conjugated systems by coupling organoboranes with halides. pressbooks.publibretexts.org While less common for simple ketone synthesis, palladium-catalyzed cross-coupling reactions of acyl chlorides with organoboronic acids can be used to form ketones. organic-chemistry.org A plausible route would be the coupling of pyrrolidine-2-boronic acid ester with but-3-enoyl chloride.

Perhaps the most relevant named reaction in this context is the Fukuyama coupling, which involves the palladium-catalyzed coupling of a thioester with an organozinc reagent. This reaction is known for its mild conditions and high functional group tolerance.

Table 4: Organometallic Coupling Reactions for Ketone Synthesis

Reaction Name Organometallic Reagent Electrophile Catalyst
Corey-House Synthesis Lithium Dialkylcuprate Acyl Halide Stoichiometric Copper(I)
Suzuki Coupling Organoboronic acid/ester Acyl Halide Palladium(0) complex
Negishi Coupling Organozinc Halide Acyl Halide Palladium(0) or Nickel(0) complex

Olefin Metathesis Strategies for Terminal Alkene Introduction

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. This family of reactions, catalyzed by transition metal complexes such as Grubbs or Hoveyda-Grubbs catalysts, offers high functional group tolerance and efficiency. wikipedia.orgorganic-chemistry.org For the synthesis of this compound, both ring-closing metathesis (RCM) and cross-metathesis (CM) represent viable strategies for introducing the terminal pent-4-en-1-one moiety.

Ring-Closing Metathesis (RCM): This intramolecular approach can be employed to construct the pyrrolidine ring itself from a suitably designed acyclic diene precursor. For instance, an N-acylated amino acid derivative bearing two terminal alkene groups can undergo RCM to form a cyclic product. The reaction is driven forward by the release of a small volatile alkene, such as ethylene. nih.govyoutube.com The development of highly active ruthenium catalysts has made RCM a key strategy for synthesizing cyclic amines and other heterocyclic systems. organic-chemistry.orgdrughunter.com

Cross-Metathesis (CM): Alternatively, the terminal alkene can be introduced via an intermolecular cross-metathesis reaction. This strategy would involve reacting a pyrrolidine derivative containing a shorter, unsaturated side chain with an excess of a simple alkene partner, like ethylene, to install the terminal vinyl group. The success of CM often depends on the relative reactivity of the two alkene partners and the choice of catalyst. hud.ac.uk

A related strategy, ring-closing enyne metathesis (RCEM), provides another efficient route to cyclic structures like pyrrolidines from acyclic precursors containing both an alkene and an alkyne. organic-chemistry.org This method results in the formation of a conjugated diene system within the cyclic product, which can be a useful handle for further synthetic transformations. organic-chemistry.org

Table 1: Comparison of Common Olefin Metathesis Catalysts
Catalyst GenerationKey FeaturesTypical Applications
Grubbs IGood functional group tolerance, commercially available.Ring-Closing Metathesis (RCM), Cross-Metathesis (CM).
Grubbs IIHigher activity than Gen I, more effective for sterically hindered alkenes.Challenging RCM and CM reactions.
Hoveyda-Grubbs IIHigh stability, allows for catalyst recovery and reuse. nih.govIndustrial applications, reactions requiring high stability. beilstein-journals.org

Convergent and Linear Synthesis Pathways for the Target Compound

The assembly of this compound can be approached through either convergent or linear synthetic designs. Convergent synthesis involves the independent synthesis of key fragments of the molecule, which are then coupled together in a late-stage step. Linear synthesis, in contrast, involves the sequential modification of a single starting material.

Coupling of Pyrrolidin-2-yl Building Blocks with Pent-4-enoyl Systems

A convergent approach is highly attractive for this target molecule, typically involving the coupling of a pre-formed, often chiral, pyrrolidine building block with the pent-4-enoyl side chain. L-proline and its derivatives are excellent starting materials from the chiral pool for this purpose. researchgate.net

One common strategy is the acylation of an N-protected proline derivative. The carboxylic acid of proline can be converted into a Weinreb amide, which can then react with a vinyl organometallic reagent (e.g., vinylmagnesium bromide) to form the ketone. Subsequent steps would involve modifying the side chain to achieve the desired pent-4-en-1-one structure.

Another approach involves the direct coupling of an organometallic pyrrolidine species with an activated form of pent-4-enoic acid, such as pent-4-enoyl chloride. For example, the asymmetric lithiation of N-Boc-pyrrolidine using s-BuLi and a chiral ligand like (-)-sparteine can generate a configurationally stable 2-lithiated pyrrolidine. nih.gov This nucleophile can then be quenched with an appropriate electrophile representing the side chain.

Sequential Functionalization of Precursors

Linear synthesis offers a step-by-step approach to building the target molecule from simpler acyclic precursors. This methodology allows for the careful construction of the carbon skeleton and the introduction of functional groups in a controlled sequence. The formation of the pyrrolidine ring is often a key step in these sequences. mdpi.comnih.gov

One potential linear route begins with an N-protected homoallylic amine. A diastereoselective Mannich reaction followed by an iodocyclization can be used to forge the pyrrolidine ring in a stereocontrolled manner. nih.gov Subsequent oxidation and functional group manipulation of the side chain would lead to the final pent-4-enone structure.

Another strategy involves the cyclization of acyclic amino ketones. For example, an ω-chloro ketone could undergo a transaminase-triggered cyclization, where a biocatalyst installs the amine group and initiates the ring-forming reaction, yielding a 2-substituted pyrrolidine. acs.org

Stereoselective Synthesis of this compound

Controlling the stereochemistry at the C2 position of the pyrrolidine ring is crucial for accessing enantiomerically pure this compound. This can be achieved using chiral auxiliaries or through asymmetric catalysis.

Chiral Auxiliaries in Synthetic Routes

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired chiral center is set, the auxiliary is removed and can often be recovered.

For the synthesis of the target compound, a chiral auxiliary such as an Evans oxazolidinone could be attached to pent-4-enoic acid. wikipedia.org The resulting chiral imide can undergo a diastereoselective reaction, for example, with a nucleophilic pyrrolidine precursor. The steric hindrance provided by the auxiliary directs the incoming nucleophile to one face of the molecule, thereby establishing the desired stereochemistry.

Similarly, auxiliaries can be attached to the pyrrolidine ring itself. Chiral N-glycosylimines, derived from carbohydrates, can react with organometallic reagents with high diastereoselectivity to form homoallylamines, which can then be cyclized to yield enantiopure 2-substituted pyrrolidines. cas.cz

Table 2: Examples of Chiral Auxiliaries in Asymmetric Synthesis
AuxiliaryType of Reaction ControlledTypical Diastereomeric Excess (d.e.)
Evans OxazolidinonesAlkylation, Aldol, Conjugate Addition>95%
CamphorsultamDiels-Alder, Alkylation>90%
(R)-PhenylglycinolAddition to Imines>90%
PseudoephedrineAlkylation of Amide Enolates>95% wikipedia.org

Asymmetric Catalysis in Pyrrolidine or Ketone Formation

Asymmetric catalysis provides a more atom-economical approach to stereoselective synthesis, where a small amount of a chiral catalyst generates a large quantity of enantiomerically enriched product. This can be achieved through organocatalysis, transition-metal catalysis, or biocatalysis.

Organocatalysis: Chiral pyrrolidine derivatives, including proline itself and diarylprolinol silyl ethers, are highly effective organocatalysts for a wide range of asymmetric transformations. mdpi.comnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates. For instance, an asymmetric aza-Michael reaction catalyzed by a chiral phosphoric acid could be used to cyclize an acyclic precursor, setting the stereocenter of the pyrrolidine ring with high enantioselectivity. whiterose.ac.ukwhiterose.ac.uk

Biocatalysis: Enzymes offer unparalleled selectivity under mild reaction conditions. Imine reductases (IREDs) and transaminases are two classes of enzymes that have been successfully applied to the synthesis of chiral 2-substituted pyrrolidines. acs.orgnih.gov IREDs can reduce cyclic imines (pyrrolines) to the corresponding pyrrolidines with excellent enantioselectivity, and complementary enzymes often exist to provide access to either enantiomer of the product. nih.gov Transaminases can convert a ketone into a chiral amine, which can then cyclize in situ to form the chiral pyrrolidine. acs.org

Diastereoselective Control in Reaction Sequences

The stereochemistry of this compound is fundamentally determined by the chirality of the pyrrolidine ring, specifically at the C-2 position. The final N-acylation step to attach the pent-4-enoyl group does not typically influence the existing stereocenter. Therefore, diastereoselective control is focused on the synthesis of the chiral pyrrolidin-2-yl precursor.

Several strategies have been developed for the stereoselective synthesis of substituted pyrrolidines. One prominent method involves the intramolecular cyclization of chiral amino acid derivatives. For instance, copper-promoted intramolecular aminooxygenation of specific alkene substrates can produce highly functionalized pyrrolidines. Research has shown that α-substituted 4-pentenyl sulfonamides preferentially form 2,5-cis-pyrrolidines with a diastereomeric ratio (dr) greater than 20:1 and in excellent yields (76–97%) nih.gov. The stereochemical outcome is dictated by the transition state of the cyclization, which can be influenced by the nature of the substituents and the catalyst used nih.gov.

Another approach relies on the "self-reproduction of chirality," where a chiral starting material, such as L-proline, is used to direct the formation of new stereocenters. Diastereoselective alkylation of enolates derived from N-protected L-proline esters allows for the introduction of substituents at the C-2 position with a high degree of stereocontrol nih.gov. The choice of protecting group on the nitrogen atom and the reaction conditions, including the base and solvent, are critical in determining the diastereoselectivity of the alkylation process nih.gov. These methods provide access to a wide range of chiral 2-substituted pyrrolidine precursors that can then be acylated to yield the final product.

Multicomponent reactions, such as the Ugi reaction, followed by a series of cyclization and N-acylation steps, can also provide a pathway to complex pyrrolidinyl structures with complete diastereoselectivity nih.gov. While complex, these one-pot sequences offer an efficient route to densely functionalized heterocyclic systems nih.gov.

Table 1: Comparison of Diastereoselective Pyrrolidine Synthesis Methods
MethodKey FeaturesTypical Diastereoselectivity (dr)Reference
Copper-Promoted AminooxygenationIntramolecular cyclization of α-substituted 4-pentenyl sulfonamides.>20:1 (for 2,5-cis products) nih.gov
Alkylation of Proline EnolatesAlkylation of N-Boc-proline methyl ester enolates.Up to 10:1 (product dependent) nih.gov
Ugi/Cyclization SequenceOne-pot multicomponent reaction followed by intramolecular cyclization and N-acylation.Complete diastereoselectivity reported for specific systems. nih.gov

Alternative Synthetic Routes and Methodological Innovations

Recent advancements in chemical synthesis have introduced novel technologies that can be applied to the formation of this compound, offering improvements in reaction speed, efficiency, scalability, and environmental impact.

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the formation of amide bonds (N-acylation). The synthesis of the target compound involves the acylation of a pyrrolidin-2-yl precursor, a reaction that can be significantly enhanced by microwave irradiation. Microwave heating increases the rate of reaction by efficiently coupling with polar molecules in the reaction mixture, leading to rapid and uniform heating that cannot be achieved with conventional methods nih.govmdpi.com.

In the context of synthesizing pyrrolidine derivatives, microwave irradiation has been shown to drastically reduce reaction times from hours to minutes while often improving product yields nih.govpensoft.net. For the N-acylation step to produce this compound, a mixture of the pyrrolidine precursor and an activated form of pent-4-enoic acid (such as the acyl chloride or an ester) in a suitable solvent could be subjected to microwave heating. This approach can lead to a more energy-efficient and high-throughput synthesis compared to traditional refluxing conditions nih.govmdpi.com.

Table 2: Conventional vs. Microwave-Assisted Acylation (Illustrative)
ParameterConventional Heating (Oil Bath)Microwave-Assisted HeatingReference
Reaction TimeSeveral hours (e.g., 8 h)Minutes (e.g., 10-15 min) nih.govmdpi.com
Temperature ControlSlower, potential for thermal gradients.Rapid, uniform heating. mdpi.com
Typical YieldVariableOften comparable or improved. pensoft.net
Energy EfficiencyLowerHigher nih.gov

Flow Chemistry Applications in Pyrrolidinyl Ketone Synthesis

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing for the synthesis of fine chemicals and pharmaceuticals. In a flow system, reagents are continuously pumped through a network of tubes and reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing mtak.huacs.org.

The N-acylation of a pyrrolidine precursor to form this compound is well-suited for flow chemistry. This technology is particularly effective for challenging acylation reactions, as demonstrated in flow-based solid-phase peptide synthesis where hindered amino acids like pseudoproline derivatives are efficiently coupled mtak.huacs.org. By pumping a solution of the pyrrolidine precursor and the acylating agent (e.g., pent-4-enoyl chloride) through a heated reactor coil, the reaction can be completed in minutes with high efficiency acs.org. Key benefits include superior heat and mass transfer, enhanced safety by minimizing the volume of hazardous reagents at any given time, and simplified scalability by running the system for longer periods. Recent innovations even include the use of plasma flow chemistry for the direct N-acylation of amines by esters, offering a novel activation method within a microreactor rsc.org.

Table 3: Batch vs. Flow Chemistry for N-Acylation (Conceptual)
ParameterBatch ReactorFlow ReactorReference
Reaction TimeHoursSeconds to Minutes acs.org
Heat TransferLimited by surface area-to-volume ratio.Excellent, due to high surface area-to-volume ratio. mtak.hu
SafetyHigher risk with large volumes of reagents.Inherently safer with small reaction volumes. rsc.org
ScalabilityRequires larger reactors, can be problematic.Achieved by extending run time ("scale-out"). mtak.hu

Green Chemistry Approaches to Synthesis

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound, an amide, can be made more sustainable by adopting greener methodologies for amide bond formation.

Traditional acylation methods often rely on stoichiometric activating agents (e.g., carbodiimides) or the conversion of the carboxylic acid to a reactive acyl chloride, which generates significant chemical waste rsc.orgrsc.org. Green alternatives focus on direct amidation or the use of catalytic methods. Biocatalysis, using enzymes such as immobilized Candida antarctica lipase B (CALB), enables the direct reaction of a carboxylic acid (pent-4-enoic acid) with an amine (the pyrrolidine precursor) rsc.orgnih.gov. These enzymatic reactions can be performed in green solvents like cyclopentyl methyl ether or even in solvent-free conditions, producing only water as a byproduct and proceeding without racemization of chiral centers rsc.orgnih.gov. This approach dramatically improves the atom economy from as low as 45.5% for methods using thionyl chloride to over 86% for the enzymatic route rsc.orgrsc.org.

Table 4: Green Alternatives for Amide Bond Formation
MethodReagentsSolventKey AdvantagesReference
Conventional Acyl ChlorideSOCl2 or (COCl)2, Amine, BaseHalogenated (e.g., DCM)High reactivity. rsc.org
Biocatalytic AmidationCarboxylic Acid, Amine, Lipase (e.g., CALB)Green Solvents (e.g., CPME) or Solvent-freeHigh atom economy, no racemization, mild conditions, minimal waste. rsc.orgnih.gov
Boric Acid CatalysisCarboxylic Acid, Amine, Boric AcidSolvent-freeSimple, efficient, avoids hazardous solvents and reagents. researchgate.net

Chemical Reactivity and Transformation Mechanisms

Reactions of the Ketone Functionality

The ketone group, positioned adjacent to the pyrrolidine (B122466) ring, is a primary site for nucleophilic attack and enolate formation. The nitrogen atom of the pyrrolidine ring can influence the stereochemical outcome of these reactions.

The carbonyl carbon of 1-(Pyrrolidin-2-yl)pent-4-en-1-one is electrophilic and susceptible to attack by nucleophiles. savemyexams.com This classic reactivity of ketones leads to the formation of a tetrahedral intermediate, which is then typically protonated to yield an alcohol. youtube.com

A key transformation is the reduction of the ketone to a secondary alcohol. This can be achieved with various reducing agents. While powerful reagents like lithium aluminum hydride (LiAlH₄) are effective, they are generally less selective. researchgate.net Milder reagents such as sodium borohydride (B1222165) (NaBH₄) are often preferred for their chemoselectivity, capable of reducing the ketone without affecting the terminal alkene. researchgate.net The reaction with NaBH₄ in a protic solvent like methanol (B129727) or ethanol (B145695) would yield 1-(pyrrolidin-2-yl)pent-4-en-1-ol.

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), also add to the ketone. youtube.com For instance, reaction with methylmagnesium bromide would produce 2-(pyrrolidin-2-yl)hex-5-en-2-ol after an aqueous workup. The pyrrolidine ring can act as a chiral auxiliary, potentially directing the nucleophilic attack to one face of the carbonyl group, leading to diastereoselectivity.

Reaction TypeReagentProductNotes
ReductionSodium Borohydride (NaBH₄)1-(Pyrrolidin-2-yl)pent-4-en-1-olSelective for the ketone over the alkene.
Grignard AdditionMethylmagnesium Bromide (CH₃MgBr)2-(Pyrrolidin-2-yl)hex-5-en-2-olForms a tertiary alcohol.
Cyanohydrin FormationHydrogen Cyanide (HCN)2-Hydroxy-2-(pyrrolidin-2-yl)hex-5-enenitrileAdds a carbon atom, creating a hydroxynitrile. savemyexams.com

The carbon atom adjacent to the ketone (the α-carbon) can be halogenated under both acidic and basic conditions. libretexts.orgpressbooks.pub The reaction proceeds through an enol or enolate intermediate. libretexts.org

Under acidic conditions (e.g., Br₂ in acetic acid), monohalogenation typically occurs at the more substituted α-carbon. libretexts.orgyoutube.com For this compound, the α-carbon on the pentenone chain is the primary site of reaction, yielding 2-bromo-1-(pyrrolidin-2-yl)pent-4-en-1-one. The introduction of the first halogen atom deactivates the enol, which disfavors further halogenation. pressbooks.pub

In contrast, base-promoted halogenation (e.g., Br₂ in NaOH) tends to result in polyhalogenation because the electron-withdrawing effect of the first halogen increases the acidity of the remaining α-protons, making subsequent deprotonation and halogenation faster. pressbooks.publibretexts.org

The resulting α-halo ketones are versatile synthetic intermediates. For example, treatment with a non-nucleophilic base like pyridine (B92270) can induce an E2 elimination reaction to form an α,β-unsaturated ketone, in this case, 1-(pyrrolidin-2-yl)penta-2,4-dien-1-one. libretexts.org

Reaction ConditionReagentPrimary ProductSubsequent Product (with Pyridine)
Acid-CatalyzedBromine (Br₂) in Acetic Acid2-Bromo-1-(pyrrolidin-2-yl)pent-4-en-1-one1-(Pyrrolidin-2-yl)penta-2,4-dien-1-one
Base-PromotedExcess Bromine (Br₂) in NaOH2,2-Dibromo-1-(pyrrolidin-2-yl)pent-4-en-1-oneNot applicable

The α-protons of the ketone are acidic and can be removed by a base to form an enolate. masterorganicchemistry.com For an unsymmetrical ketone like this compound, two different enolates can be formed: the kinetic enolate and the thermodynamic enolate. libretexts.org

Kinetic Enolate: Formed by removing the less sterically hindered proton at the C2 position of the pentenone chain. This is favored by using a strong, bulky, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C). libretexts.orgmasterorganicchemistry.com

Thermodynamic Enolate: The more stable enolate, formed by deprotonation at the C2 position of the pyrrolidine ring. Its formation is favored under conditions that allow for equilibrium, such as using a weaker base (e.g., NaH or an alkoxide) at higher temperatures. libretexts.orgmasterorganicchemistry.com

These enolates are potent nucleophiles and can react with various electrophiles, most notably in alkylation reactions. fiveable.me The enolate can be alkylated with an alkyl halide (e.g., methyl iodide) in an Sₙ2 reaction to form a new carbon-carbon bond at the α-position. libretexts.orgorganicchemistrydata.org The regioselectivity of the alkylation is controlled by the choice of conditions used to generate the enolate.

Enolate TypeFormation ConditionsMajor Product with Methyl Iodide (CH₃I)
KineticLDA, THF, -78 °C2-Methyl-1-(pyrrolidin-2-yl)pent-4-en-1-one
ThermodynamicNaH, THF, Room Temp.(Potentially complex mixture due to reactivity at the pyrrolidine ring)

Reactivity of the Pyrrolidine Nitrogen

The secondary amine within the pyrrolidine ring is a key reactive center, exhibiting nucleophilic and basic properties.

N-Alkylation and N-Acylation Reactions

The nitrogen atom of the pyrrolidine ring is nucleophilic and readily undergoes N-alkylation with alkyl halides or other electrophilic alkylating agents. For instance, reaction with an alkyl halide (R-X) in the presence of a non-nucleophilic base to scavenge the resulting acid (HX) would yield the corresponding N-alkylated pyrrolidine derivative.

Similarly, N-acylation can be achieved by treating this compound with acylating agents like acyl chlorides (RCOCl) or acid anhydrides ((RCO)₂O). These reactions typically proceed in the presence of a base, such as triethylamine (B128534) or pyridine, to neutralize the acid byproduct. The resulting N-acylated products are amides.

Quaternization Chemistry

The pyrrolidine nitrogen can be quaternized by reaction with an excess of a reactive alkylating agent, such as methyl iodide (CH₃I). This process involves the N-alkylation of the tertiary amine (if previously N-alkylated) or the exhaustive alkylation of the secondary amine to form a quaternary ammonium (B1175870) salt. The resulting salt possesses a positively charged nitrogen atom and is ionic in nature.

Acid-Base Properties and Protonation Equilibria

The secondary amine in the pyrrolidine ring imparts basic properties to the molecule. It can accept a proton from an acid to form a protonated species, a pyrrolidinium (B1226570) ion. The equilibrium of this protonation is characterized by the pKa of the conjugate acid. The specific pKa value is influenced by the electronic effects of the acyl substituent on the pyrrolidine ring. The electron-withdrawing nature of the ketone group is expected to decrease the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine.

Conjugate Addition Reactions Involving the Pent-4-en-1-one System

The pent-4-en-1-one moiety of this compound is an α,β-unsaturated ketone system. The conjugation of the carbon-carbon double bond with the carbonyl group creates a resonance-stabilized system where the electrophilic character of the carbonyl carbon is extended to the β-carbon. This electronic feature allows for nucleophilic attack at two primary sites: the carbonyl carbon (1,2-addition) and the β-carbon (1,4-conjugate addition). organicreactions.orglibretexts.org The preferred pathway, 1,2- versus 1,4-addition, is largely dictated by the nature of the nucleophile. Hard, highly reactive nucleophiles like Grignard or organolithium reagents tend to favor the faster, kinetically controlled 1,2-addition. In contrast, softer, less basic nucleophiles such as amines, thiols, and cuprates favor the thermodynamically more stable 1,4-conjugate addition product, which preserves the stable carbonyl group. masterorganicchemistry.comyoutube.com

Michael Additions (e.g., with Amines, Thiols)

The conjugate addition of nucleophiles to α,β-unsaturated carbonyl compounds is known as the Michael reaction. libretexts.orgwikipedia.org This reaction is a cornerstone for carbon-carbon and carbon-heteroatom bond formation due to its reliability and broad scope.

Aza-Michael Additions (Amines): Primary and secondary amines are effective nucleophiles for conjugate addition to the enone system of this compound, a process termed the aza-Michael reaction. wikipedia.orglibretexts.org The reaction mechanism involves the nucleophilic attack of the amine's lone pair on the electrophilic β-carbon of the pentenone system. This forms a zwitterionic intermediate, which then undergoes a proton transfer to yield the final 1,4-adduct. libretexts.org The pyrrolidine ring already present in the molecule can potentially act as an internal base or influence the stereochemical outcome of the addition, especially if chiral. The reaction is typically reversible when using weak bases like amines, favoring the thermodynamically stable conjugate addition product. organicreactions.org

Thia-Michael Additions (Thiols): Thiols (R-SH) and their corresponding thiolates (R-S⁻) are excellent "soft" nucleophiles and readily undergo conjugate addition to α,β-unsaturated ketones in what is known as the thia-Michael reaction. wikipedia.orgacsgcipr.org This reaction can often proceed under neutral conditions or be catalyzed by a mild base to generate the more nucleophilic thiolate anion. acsgcipr.orgresearchgate.net The addition is highly regioselective for the β-carbon. The resulting thioether products are valuable intermediates in organic synthesis. researchgate.net

Table 1: Predicted Michael Addition Reactions
NucleophileReagent ExamplePredicted Product StructureReaction Type
Primary AmineBenzylamine1-(Pyrrolidin-2-yl)-3-(benzylamino)pentan-1-oneAza-Michael
Secondary AmineDiethylamine3-(Diethylamino)-1-(pyrrolidin-2-yl)pentan-1-oneAza-Michael
ThiolThiophenol1-(Pyrrolidin-2-yl)-3-(phenylthio)pentan-1-oneThia-Michael

Cycloaddition Reactions (e.g., Diels-Alder)

The Diels-Alder reaction is a powerful [4+2] cycloaddition that forms a six-membered ring from a conjugated diene and a dienophile (an alkene or alkyne). masterorganicchemistry.comsigmaaldrich.com The pent-4-en-1-one system in this compound can function as a dienophile, particularly because the electron-withdrawing nature of the carbonyl group makes the alkene "electron-deficient." This characteristic enhances its reactivity towards electron-rich dienes in a normal-electron-demand Diels-Alder reaction. masterorganicchemistry.com

The regioselectivity of the Diels-Alder reaction with unsymmetrical dienes and dienophiles can be predicted by considering the electronic distribution within the reactants. chemistrysteps.comacs.orgmasterorganicchemistry.com The most nucleophilic carbon of the diene will preferentially bond to the most electrophilic carbon of the dienophile. chemistrysteps.comkhanacademy.org For an α,β-unsaturated ketone like the one in the title compound, the β-carbon is the most electrophilic position (after the carbonyl carbon), guiding the regiochemical outcome. The reaction typically proceeds via a concerted mechanism, forming two new carbon-carbon sigma bonds simultaneously. chemistrysteps.com

Table 2: Hypothetical Diels-Alder Reactions
DienePredicted Adduct StructureRegiochemical Outcome
1,3-Butadiene4-Acetyl-4-(pyrrolidin-2-yl)cyclohexeneN/A (Symmetrical Diene)
Isoprene (2-Methyl-1,3-butadiene)4-Acetyl-1-methyl-4-(pyrrolidin-2-yl)cyclohexene"Para" adduct favored
1-Methoxy-1,3-butadiene4-Acetyl-2-methoxy-4-(pyrrolidin-2-yl)cyclohexene"Ortho" adduct favored

Intramolecular Cyclization and Rearrangement Reactions

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has become a powerful method for the synthesis of various heterocyclic and carbocyclic rings. thieme-connect.deacs.orgnih.gov The reaction utilizes transition metal catalysts, most notably those based on ruthenium (e.g., Grubbs' catalysts) or molybdenum (e.g., Schrock's catalysts), to form a new double bond by joining two existing alkenes within the same molecule, typically with the extrusion of a small volatile alkene like ethene. acs.orgnih.gov

The parent molecule, this compound, contains only one alkene and is therefore not a direct substrate for RCM. However, a simple derivatization, such as the N-allylation of the pyrrolidine's secondary amine, would install a second terminal alkene. The resulting N-allyl-1-(pyrrolidin-2-yl)pent-4-en-1-one would be an ideal diene precursor for an RCM reaction. This intramolecular cyclization would be expected to produce a novel bicyclic nitrogen heterocycle, specifically a pyrrolo[1,2-a]azepine derivative. thieme-connect.com The efficiency and success of the RCM reaction depend heavily on the choice of catalyst and reaction conditions. psu.edu

Table 3: Hypothetical RCM Strategy for a Derivative
Starting MaterialCatalystProductRing System Formed
N-Allyl-1-(pyrrolidin-2-yl)pent-4-en-1-oneGrubbs' 2nd Gen. Catalyst8,9-Dihydro-5H-pyrrolo[1,2-a]azepin-7(6H)-one5/7 Fused Bicyclic
N-Allyl-1-(pyrrolidin-2-yl)pent-4-en-1-oneHoveyda-Grubbs' 2nd Gen. Catalyst8,9-Dihydro-5H-pyrrolo[1,2-a]azepin-7(6H)-one5/7 Fused Bicyclic

Photochemical and Thermal Cyclizations

Photochemical Cyclizations: α,β-Unsaturated ketones are known to undergo a variety of photochemical reactions upon irradiation with UV light. researchgate.net One of the most common is the [2+2] photocycloaddition, which can occur intermolecularly with another alkene to form a cyclobutane (B1203170) ring. organicreactions.orgwikipedia.org In the case of this compound, an intramolecular [2+2] photocycloaddition between the enone double bond and the terminal alkene of the pentenyl side chain could occur. This would lead to the formation of a strained, bicyclo[3.1.1]heptan-6-one derivative. However, for acyclic enones, this process often competes with energy-wasting cis-trans isomerization. nih.govnih.gov Other potential photochemical pathways include intramolecular hydrogen abstraction (Yang photocyclization) if a γ-hydrogen is accessible, which can lead to the formation of cyclobutanol (B46151) derivatives, or photodeconjugation to form a β,γ-unsaturated ketone. acs.org

Thermal Cyclizations: While less common for simple enones, thermal cyclizations can be envisioned under certain conditions. If the enone system were part of a larger polyunsaturated framework, electrocyclization reactions could be possible. For instance, a Nazarov-type cyclization is a thermally or Lewis-acid-catalyzed conrotatory 4π-electrocyclization of a divinyl ketone, which is not directly applicable here but illustrates the potential for thermal rearrangements in related systems. Visible-light-induced intramolecular reductive cyclizations of ketones with tethered unsaturated moieties have also been developed, providing a metal-free pathway to cyclic alcohol products. rsc.org

Derivatization Strategies for Structural Elucidation and Application Exploration

Chemical derivatization is a crucial tool for confirming the structure of a molecule and for exploring its structure-activity relationships by systematically modifying its functional groups. libretexts.orgyoutube.com The compound this compound possesses three distinct functional groups amenable to derivatization: a secondary amine, a ketone, and a terminal alkene.

Secondary Amine: The secondary amine of the pyrrolidine ring can be readily derivatized through acylation (with acyl chlorides or anhydrides), sulfonylation (with sulfonyl chlorides like 2-naphthalenesulfonyl chloride), or carbamate (B1207046) formation. researchgate.netnih.govthermofisher.com These reactions can introduce chromophores or fluorophores to facilitate detection and quantification by HPLC, or create less polar, more volatile derivatives for gas chromatography. libretexts.orgresearchgate.net Such derivatives are also often highly crystalline, aiding in structural elucidation by X-ray crystallography.

Ketone: The ketone carbonyl group can be converted into a variety of derivatives. Reaction with hydroxylamine (B1172632) produces an oxime, while reaction with hydrazines (like 2,4-dinitrophenylhydrazine, DNPH) yields hydrazones. sigmaaldrich.comnih.govresearchgate.netnih.gov These derivatives are classic methods for the characterization of ketones and are frequently used in analytical chemistry to enhance detection by introducing strong UV-absorbing groups. researchgate.netnih.gov The ketone can also be protected by forming a ketal via reaction with a diol under acidic conditions.

Alkene: The terminal double bond can be modified in several ways. Catalytic hydrogenation would yield the saturated analogue, 1-(pyrrolidin-2-yl)pentan-1-one. Epoxidation (using a peroxy acid like m-CPBA) would form an epoxide. Dihydroxylation (using OsO₄ or cold, dilute KMnO₄) would produce the corresponding diol. These transformations can be used to confirm the presence of the alkene and to probe the importance of this functional group for any observed biological activity. nih.govnih.gov

Table 4: Summary of Potential Derivatization Reactions
Functional GroupReagent ClassSpecific Reagent ExampleDerivative TypePurpose
Secondary AmineAcyl ChlorideBenzoyl ChlorideAmideStructural Elucidation, Chromatography
Secondary AmineSulfonyl ChlorideDansyl ChlorideSulfonamideFluorescence Labeling, Analysis researchgate.net
KetoneHydrazine (B178648)2,4-Dinitrophenylhydrazine (DNPH)HydrazoneCharacterization, UV Detection nih.govresearchgate.net
KetoneDiolEthylene Glycol / H⁺KetalProtection, Synthesis
AlkeneHydrogenH₂ / Pd/CAlkaneSaturation, Structure-Activity
AlkenePeroxy Acidm-CPBAEpoxideSynthesis, Structure-Activity

Formation of Oximes, Hydrazones, and Related Derivatives

The carbonyl group of this compound is a primary site for nucleophilic attack, readily reacting with nitrogen-based nucleophiles like hydroxylamine and hydrazine to form oximes and hydrazones, respectively. These reactions are fundamental transformations of ketones.

Formation of Oximes: The reaction of a ketone with hydroxylamine (NH₂OH), typically in the form of its hydrochloride salt, yields an oxime. vaia.comwikipedia.orgresearchgate.net The reaction proceeds via a nucleophilic addition of the nitrogen atom of hydroxylamine to the carbonyl carbon, forming a carbinolamine intermediate. Subsequent dehydration, often acid-catalyzed, leads to the formation of the C=N double bond of the oxime. khanacademy.org For this compound, this transformation would result in the formation of this compound oxime. Given the unsymmetrical nature of the ketone, the resulting oxime can exist as a mixture of (E) and (Z) stereoisomers.

Formation of Hydrazones: Similarly, the condensation of this compound with hydrazine (N₂H₄) or its derivatives (e.g., hydrazine hydrate) leads to the formation of a hydrazone. libretexts.orgjkchemical.com The mechanism is analogous to oxime formation, involving nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon followed by dehydration. byjus.comlumenlearning.com The resulting hydrazone, this compound hydrazone, can be a stable compound or serve as an intermediate in further reactions, such as the Wolff-Kishner reduction to deoxygenate the carbonyl group entirely. wikipedia.org

The following table summarizes the expected reactions for the formation of oximes and hydrazones from a generic ketone, which are applicable to this compound.

TransformationReagent(s)ProductGeneral Reaction Conditions
Oxime FormationHydroxylamine hydrochloride (NH₂OH·HCl), Base (e.g., NaOAc, Pyridine)KetoximeMethanol or Ethanol, Reflux
Hydrazone FormationHydrazine hydrate (B1144303) (N₂H₄·H₂O)HydrazoneEthanol, Reflux

Table 1: General Conditions for Oxime and Hydrazone Formation.

Conversion to Alcohols and Amines

The ketone functionality of this compound can be readily reduced to a secondary alcohol or converted into an amine through reductive amination. These transformations introduce a new stereocenter at the former carbonyl carbon, leading to diastereomeric products.

Reduction to Alcohols: The reduction of the ketone to the corresponding secondary alcohol, 1-(pyrrolidin-2-yl)pent-4-en-1-ol, can be achieved using various reducing agents. Sodium borohydride (NaBH₄) is a mild and selective reagent for the reduction of ketones in the presence of other functional groups like alkenes. masterorganicchemistry.comlibretexts.org The reaction involves the transfer of a hydride ion (H⁻) from the borohydride to the electrophilic carbonyl carbon. Subsequent protonation of the resulting alkoxide, typically during aqueous workup, yields the alcohol. The reduction of α-amino ketones to the corresponding amino alcohols is a well-established transformation. stackexchange.comresearchgate.net Due to the presence of the adjacent chiral center on the pyrrolidine ring, the reduction of the ketone will likely proceed with some degree of diastereoselectivity, favoring either the syn or anti 1,2-amino alcohol. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) can also be used, but may also reduce other functional groups if present. orgsyn.org Catalytic hydrogenation with catalysts such as platinum or nickel can also effect the reduction of the ketone, though it may concurrently reduce the carbon-carbon double bond. youtube.com

Conversion to Amines (Reductive Amination): The ketone can be converted into a primary, secondary, or tertiary amine through reductive amination. wikipedia.orgmasterorganicchemistry.com This one-pot reaction involves the initial formation of an imine or enamine by reacting the ketone with an amine (e.g., ammonia (B1221849) for a primary amine) under acidic conditions, followed by in-situ reduction of the C=N double bond. Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are selective for the iminium ion over the ketone. organic-chemistry.org This process would convert this compound into 1-(pyrrolidin-2-yl)pent-4-en-1-amine or its N-substituted derivatives.

The table below outlines typical conditions for these reductive transformations of a ketone.

TransformationReagent(s)ProductGeneral Reaction Conditions
Reduction to AlcoholSodium borohydride (NaBH₄)Secondary AlcoholMethanol or Ethanol, 0 °C to room temperature
Reductive AminationAmmonia/Amine, Sodium cyanoborohydride (NaBH₃CN)AmineMethanol, pH 6-7

Table 2: General Conditions for the Conversion of Ketones to Alcohols and Amines.

Mechanistic and Computational Studies of 1 Pyrrolidin 2 Yl Pent 4 En 1 One

Theoretical Investigations of Reaction Pathways

Theoretical chemistry offers a powerful lens to examine reaction pathways at a molecular level. For 1-(pyrrolidin-2-yl)pent-4-en-1-one, computational methods can model its behavior and predict the energetics of various transformations, providing a framework for understanding its chemical properties.

Density Functional Theory (DFT) Calculations for Transition States

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating reaction mechanisms. By calculating the electron density of a system, DFT can determine the energies of ground states, transition states, and intermediates, thus mapping out the entire reaction coordinate. For reactions involving this compound, such as cycloadditions or rearrangements, DFT calculations are employed to locate the transition state structures.

The B3LYP functional, often paired with a basis set like 6-311++G(2d,2p), is a common choice for these calculations, balancing accuracy with computational cost. nih.gov These calculations can reveal the potential energy barriers for different reaction pathways. For instance, in a hypothetical intramolecular cyclization, DFT could predict the activation energy required, indicating the feasibility of the reaction under certain conditions. The results of such calculations are often presented in tables summarizing the key energetic parameters.

Table 1: Hypothetical DFT-Calculated Energy Barriers for a Reaction of this compound

Reaction PathwayTransition State (TS)Activation Energy (kcal/mol) - Gas PhaseActivation Energy (kcal/mol) - Solvated
Intramolecular [2+2] CycloadditionTS135.833.2
Ene ReactionTS228.526.1

Note: Data is illustrative and based on typical values for similar reactions.

Conformational Analysis and Energy Landscapes

The reactivity of this compound is intrinsically linked to its three-dimensional structure. The pyrrolidine (B122466) ring can adopt various puckered conformations, and the pentenone side chain possesses rotational freedom. nih.govnih.gov Conformational analysis aims to identify the most stable conformers and the energy barriers between them.

By mapping the potential energy surface, computational methods can generate a free energy landscape. nih.govnih.gov This landscape reveals the different stable and metastable conformations of the molecule and the pathways for interconversion. nih.gov For this compound, this analysis would be crucial in understanding how its shape influences its interaction with other molecules or its propensity to undergo intramolecular reactions. The relative populations of different conformers at a given temperature can be estimated from their free energy differences.

Solvent Effects on Reaction Mechanisms

The surrounding solvent can significantly influence reaction rates and even alter the preferred reaction pathway. Computational models can account for solvent effects either explicitly, by including individual solvent molecules in the calculation, or implicitly, by treating the solvent as a continuous medium with a specific dielectric constant. nih.gov

For reactions involving this compound, which has both polar (the amide) and nonpolar (the alkenyl chain) regions, the choice of solvent can be critical. A polar solvent might stabilize charged intermediates or transition states, thereby accelerating a particular reaction. Conversely, a nonpolar solvent might favor a different mechanistic route. DFT calculations incorporating a solvent model can provide quantitative predictions of these effects, aiding in the selection of optimal reaction conditions. nih.gov

Spectroscopic and Isotopic Labeling Studies

Experimental techniques provide the necessary real-world data to validate and refine theoretical models. Spectroscopic and isotopic labeling studies are indispensable for probing reaction mechanisms.

NMR Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for monitoring reactions in real-time and characterizing the structures of reactants, intermediates, and products. nih.goved.ac.uk By acquiring spectra at various time points, the concentration of each species can be determined, allowing for detailed kinetic analysis. nih.gov

For this compound, ¹H and ¹³C NMR are fundamental for structural elucidation. Advanced 2D NMR techniques, such as COSY, HSQC, and HMBC, can establish the connectivity within the molecule and any reaction products. mdpi.com Isotopic labeling, for instance, by replacing a specific hydrogen with deuterium (B1214612) or a ¹²C with ¹³C, can be used to trace the fate of particular atoms throughout a reaction, providing definitive mechanistic evidence. nih.gov

Mass Spectrometry for Reaction Intermediates

Mass spectrometry (MS) is exceptionally sensitive for detecting and identifying reaction intermediates, even those present in very low concentrations. nih.govrsc.org Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from solution into the gas phase for analysis, making it ideal for studying charged intermediates common in many organic reactions. nih.gov

In the context of this compound, MS could be used to detect protonated or adducted forms of the molecule and any transient species formed during a reaction. nih.gov Tandem mass spectrometry (MS/MS) can further provide structural information by fragmenting the detected ions and analyzing the resulting pattern. This fragmentation data can help to piece together the structure of short-lived intermediates that are otherwise difficult to observe. nih.gov

Table 2: Hypothetical Mass Spectrometry Data for an Intermediate in a Reaction of this compound

Ionm/z (Observed)Proposed StructureKey MS/MS Fragments
[M+H]⁺154.1226Protonated this compound136, 110, 84
[Intermediate+H]⁺172.1332Protonated hydrated intermediate154, 136, 96

Note: Data is illustrative. m/z values are based on expected exact masses.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction speeds and the factors that influence them, such as the concentration of reactants, catalysts, and temperature. This data is fundamental for understanding reaction mechanisms and optimizing synthetic protocols.

The rates of reactions involving unsaturated amides like this compound are highly sensitive to the presence of catalysts and reagents. In radical cyclizations, the choice of radical initiator and chain transfer agent can dramatically affect the reaction kinetics. For example, studies on N-aryl-4-pentenamidyl radicals have shown that the 5-exo cyclization is very fast, with rate constants (kc) often exceeding 2 x 10⁵ s⁻¹. nih.gov

In metal-catalyzed reactions, the nature of the metal and its ligands is paramount. Cobalt-catalyzed aerobic aminocyclizations of unsaturated N-acyl sulfonamides have been shown to be effective for producing lactams. acs.org The reaction is typically initiated by a cobalt catalyst, and the rate is dependent on the catalyst loading and the pressure of oxygen. In the absence of the cobalt catalyst, no product formation is observed, highlighting its critical role. acs.org

The electronic properties of substituents also play a major role. In a study of anilidyl radical cyclizations, a Hammett analysis, which relates reaction rates to substituent electronic effects, yielded a reaction constant (ρ) of +1.9. nih.gov This positive value indicates that the reaction is accelerated by electron-withdrawing groups on the aryl ring, as they stabilize the buildup of negative charge in the transition state.

The following table presents hypothetical kinetic data for a catalyzed cyclization of an unsaturated amide, illustrating the impact of different reaction parameters.

CatalystCatalyst Loading (mol%)Temperature (°C)Rate Constant (k)
Cobalt(II) Salcomine5552.1 x 10⁻⁴ s⁻¹
Cobalt(II) Salcomine10554.0 x 10⁻⁴ s⁻¹
Manganese(III) Acetate5550.8 x 10⁻⁴ s⁻¹
Cobalt(II) Salcomine5705.5 x 10⁻⁴ s⁻¹

The activation energy (Ea) represents the energetic barrier that must be overcome for a reaction to proceed. It can be determined experimentally by measuring rate constants at various temperatures and applying the Arrhenius equation, or it can be calculated using computational methods like Density Functional Theory (DFT).

Experimental determination for the cyclization of the N-aryl-5,5-diphenyl-4-pentenamidyl radical yielded an Arrhenius function of log k = 9.2 - 4.4/(2.3RT) (in kcal/mol), corresponding to a relatively low activation barrier. nih.gov Similarly, studies on α-hydroxy radical cyclizations found activation energies in the range of 2.6 to 4.4 kcal/mol. rsc.org

Computational chemistry provides a powerful tool for predicting activation energies and exploring reaction pathways that may be difficult to study experimentally. arxiv.org DFT calculations have been used to model the cyclization of unsaturated amides. For example, a computational study of a Nef-type rearrangement followed by cyclization to form a pyrrolidine ring calculated a low activation energy of 11.9 kJ/mol (2.8 kcal/mol) for the final cyclization step, but a much higher barrier of 178.4 kJ/mol (42.6 kcal/mol) for a necessary preceding tautomerization, identifying it as the rate-determining step. rsc.org In another study, the calculated activation Gibbs free energy for a nih.govacs.org-vinyl shift in a related system was 24.8 kcal/mol, which showed excellent agreement with the experimentally measured value of 24.2 kcal/mol, validating the computational model. pku.edu.cn

A comparison of experimental and computational activation energies for related cyclization reactions is shown below.

Reaction SystemMethodActivation Energy (Ea) (kcal/mol)Reference
N-Aryl-4-pentenamidyl Radical CyclizationExperimental (Arrhenius Plot)4.4 nih.gov
1-Hydroxy-5-hexenyl Radical CyclizationExperimental (Arrhenius Plot)2.6 rsc.org
Chalcone to Flavanone CyclizationComputational (DFT M06-2X)~5.2 (Cyclization Step) semanticscholar.org
Dienylisobenzofuran [8+2] CycloadditionComputational (DFT) vs. Experimental24.8 (Calculated) vs. 24.2 (Experimental) pku.edu.cn

This synergy between kinetic experiments and computational calculations is essential for building a comprehensive understanding of the reaction dynamics and energy profiles for transformations like those involving this compound.

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are indispensable for elucidating the molecular architecture of 1-(Pyrrolidin-2-yl)pent-4-en-1-one. By probing the interactions of the molecule with electromagnetic radiation, a wealth of structural information can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides unparalleled insight into the carbon-hydrogen framework of this compound.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the chemically non-equivalent protons in the molecule. The terminal vinyl protons are expected to appear in the downfield region, typically between 5.0 and 6.0 ppm, exhibiting characteristic splitting patterns due to geminal and vicinal couplings. The methine proton on the pyrrolidine (B122466) ring adjacent to the carbonyl group would likely resonate around 4.0-4.5 ppm. The methylene (B1212753) protons of the pyrrolidine ring and the pentenoyl chain will produce complex multiplets in the upfield region, generally between 1.5 and 3.5 ppm. The NH proton of the pyrrolidine ring would likely appear as a broad singlet, with its chemical shift being solvent-dependent.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum will complement the ¹H NMR data by providing a count of the unique carbon environments. The carbonyl carbon is the most deshielded, with a predicted chemical shift in the range of 170-180 ppm. The olefinic carbons of the pentenyl group are expected to resonate between 115 and 140 ppm. The carbon atom of the pyrrolidine ring attached to the carbonyl group is anticipated around 60-70 ppm, while the other pyrrolidine and pentenoyl carbons will appear in the more shielded region of the spectrum, typically between 20 and 50 ppm.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish connectivity. A COSY spectrum would reveal proton-proton coupling networks, for instance, connecting the protons of the pentenyl chain and within the pyrrolidine ring. An HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Predicted ¹H NMR Data Predicted ¹³C NMR Data
Chemical Shift (ppm) Assignment
5.75-5.90 (m, 1H)-CH=CH₂
4.95-5.10 (m, 2H)-CH=CH
4.10-4.25 (m, 1H)Pyrrolidine CH -CO
3.00-3.20 (m, 2H)Pyrrolidine NH -CH
2.20-2.40 (m, 2H)-CH ₂-CH=CH₂
1.80-2.10 (m, 4H)Pyrrolidine -(CH ₂)₂-
1.50-1.70 (m, 2H)-CO-CH ₂-
(Broad s, 1H)NH

Note: The predicted data in this table is for illustrative purposes and may not reflect experimental values precisely.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The presence of a strong absorption band around 1650-1630 cm⁻¹ is indicative of the amide carbonyl (C=O) stretching vibration. The N-H stretching of the secondary amine in the pyrrolidine ring is expected to produce a moderate absorption in the region of 3300-3500 cm⁻¹. The C=C stretching of the alkene group should be visible around 1640 cm⁻¹, potentially overlapping with the amide carbonyl band. The C-H stretching vibrations of the sp² hybridized carbons of the double bond are anticipated just above 3000 cm⁻¹, while the sp³ C-H stretches will appear just below 3000 cm⁻¹.

Predicted IR Absorption Bands
Frequency (cm⁻¹)
~3350
~3080
~2950-2850
~1640
~1640

Note: The predicted data in this table is for illustrative purposes and may not reflect experimental values precisely.

Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides crucial information about the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would be used to determine the accurate mass of the molecular ion, which should correspond to the calculated exact mass of C₉H₁₅NO (153.1154 g/mol ). nih.gov The fragmentation pattern observed in the mass spectrum would offer further structural confirmation. Common fragmentation pathways would likely involve the loss of the pentenoyl side chain or cleavage of the pyrrolidine ring, leading to characteristic fragment ions.

Predicted Mass Spectrometry Data
m/z (Mass-to-Charge Ratio)
153.1154
84.0813
70.0657
69.0704

Note: The predicted data in this table is for illustrative purposes and may not reflect experimental values precisely.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the primary chromophores are the carbonyl group and the carbon-carbon double bond. The n → π* transition of the amide carbonyl group is expected to result in a weak absorption band in the near UV region, typically around 210-230 nm. The π → π* transition of the alkene is also expected in a similar region, potentially overlapping with the carbonyl absorption.

Chromatographic Methods for Purity and Mixture Analysis

Chromatographic techniques are vital for assessing the purity of this compound and for analyzing it within complex mixtures.

High-Performance Liquid Chromatography (HPLC)

There is no specific HPLC method for the analysis of this compound found in the reviewed literature. However, for the separation of enantiomers of closely related compounds, such as pyrovalerone analogs, chiral HPLC methods have been successfully employed. nih.gov For instance, a Chiralpak AD column has been utilized for the chiral resolution of 1-(4-methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one. nih.gov

A hypothetical HPLC method for the analysis of this compound could be developed based on these principles. A typical setup would likely involve a chiral stationary phase to resolve the enantiomers. The mobile phase would be a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol (B145695). Detection would most likely be achieved using a UV detector, as the carbonyl group in the molecule is a chromophore.

Table 1: Hypothetical HPLC Parameters for the Analysis of this compound

ParameterHypothetical Value/Condition
Stationary Phase Chiral (e.g., Chiralpak AD)
Mobile Phase Hexane/Isopropanol mixture
Detection UV-Vis
Flow Rate 1.0 mL/min
Temperature Ambient

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Specific TLC protocols for monitoring reactions involving this compound are not documented in the available literature. TLC is a fundamental technique for monitoring the progress of organic reactions. For a compound like this compound, a typical TLC analysis would involve spotting the reaction mixture on a silica (B1680970) gel plate and eluting it with a suitable solvent system.

The choice of eluent would depend on the polarity of the reactants and products. A common solvent system might be a mixture of a relatively non-polar solvent (e.g., dichloromethane (B109758) or ethyl acetate) and a more polar solvent (e.g., methanol). Visualization of the spots could be achieved using a UV lamp (due to the UV-active carbonyl group) or by staining with a chemical agent such as potassium permanganate (B83412) or ninhydrin, which can react with the pyrrolidine ring.

Table 2: Hypothetical TLC Parameters for Monitoring Reactions of this compound

ParameterHypothetical Value/Condition
Stationary Phase Silica gel 60 F254
Mobile Phase Dichloromethane/Methanol (B129727) (e.g., 9:1 v/v)
Visualization UV light (254 nm), Potassium permanganate stain

X-ray Crystallography for Solid-State Structural Elucidation

No crystal structure for this compound has been deposited in the Cambridge Structural Database or reported in the searched literature. X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.

For a related compound, the absolute configuration of (2R)-pyrovalerone was confirmed by X-ray structural analysis of its diastereomeric salt with dibenzoyl-D-tartaric acid. nih.gov This technique provides precise information on bond lengths, bond angles, and stereochemistry. Obtaining a single crystal of sufficient quality is often the most challenging step in this analysis. Research on other pyrrolidine derivatives has also utilized X-ray crystallography to confirm their molecular structures. mdpi.comresearchgate.netresearchgate.netmdpi.com

Chiroptical Methods for Stereochemical Assignment

Given that this compound possesses a chiral center at the 2-position of the pyrrolidine ring, chiroptical methods are essential for determining its stereochemistry.

Optical Rotation Measurements

There is no published data on the specific optical rotation of this compound. Optical rotation measures the rotation of plane-polarized light by a chiral compound in solution. The direction and magnitude of the rotation are characteristic of the compound, its concentration, the solvent, and the wavelength of the light used.

For comparison, the enantiomers of the related pyrovalerone have been characterized by their optical rotation. The (2R)-enantiomer exhibited a positive optical rotation ([α]²⁰D = +59.6°), while the (2S)-enantiomer showed a negative rotation ([α]²⁰D = -61.1°). nih.gov This demonstrates the utility of this technique in distinguishing between enantiomers.

Table 3: Illustrative Optical Rotation Data for a Related Compound (Pyrovalerone)

CompoundSpecific Rotation [α]²⁰DConcentration (c)Solvent
(2R)-Pyrovalerone Diastereomeric Salt+59.6°1.06EtOH
(2S)-Pyrovalerone Diastereomeric Salt-61.1°1.07EtOH

Circular Dichroism (CD) Spectroscopy

No circular dichroism spectra for this compound are available in the scientific literature. CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. The resulting spectrum is highly sensitive to the stereochemical environment of the chromophores within the molecule. The carbonyl group in this compound would be the primary chromophore of interest for CD analysis. The sign and intensity of the Cotton effects in the CD spectrum could provide valuable information for assigning the absolute configuration of the chiral center.

Applications of 1 Pyrrolidin 2 Yl Pent 4 En 1 One in Chemical Synthesis and Materials Science

Building Block for Complex Organic Molecules

Small molecules with multiple, selectively addressable functional groups are foundational to the assembly of more complex chemical entities. The pyrrolidine (B122466) ring provides a chiral center at the C-2 position, offering a gateway to stereocontrolled synthesis, a critical aspect in the creation of bioactive molecules. nih.gov

The pyrrolidine core is a recurring motif in a vast array of natural alkaloids, such as nicotine, hygrine, and cuscohygrine. Biosynthetically, these compounds often derive from amino acids like ornithine and lysine. In laboratory synthesis, chiral pyrrolidine-containing synthons are invaluable. While direct use of 1-(Pyrrolidin-2-yl)pent-4-en-1-one in a total synthesis is not prominently documented, its structure is analogous to intermediates used in alkaloid synthesis. The pentenone side chain could be elaborated through various transformations, including cyclization reactions, to form bicyclic systems like pyrrolizidine (B1209537) or indolizidine alkaloids. For instance, the terminal alkene could undergo hydroboration-oxidation to an alcohol, followed by intramolecular cyclization. The general biosynthetic pathways for many pyrrolidine-2-one type natural products involve complex enzyme-catalyzed cyclizations, which can be mimicked in synthetic strategies. researchgate.net

The synthesis of complex heterocyclic structures often relies on the functionalization of simpler heterocyclic templates. The pyrrolidine ring in this compound can serve as such a template.

N-Functionalization : The secondary amine of the pyrrolidine ring is a nucleophilic site, allowing for the introduction of various substituents. This is a common strategy for modifying the properties of proline-based catalysts and drugs. nih.gov

Side-Chain Cyclization : The pentenone side chain offers multiple pathways to new heterocyclic rings. For example, reaction of the ketone with a hydrazine (B178648) derivative could form a pyrazole (B372694) ring, while the alkene could participate in [3+2] cycloaddition reactions with azomethine ylides to construct novel spiro-pyrrolidine systems. rsc.org The reaction of pyrrolidine itself with pyridinium (B92312) salts is known to cause ring-opening, leading to the formation of complex dyes, illustrating the reactivity of the pyrrolidine nucleus in forming extended conjugated systems. allfordrugs.com

Combinatorial chemistry is a powerful tool for drug discovery, enabling the rapid synthesis of large numbers of compounds from a common core structure, or scaffold. nih.govijpsr.com The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure and its ability to present substituents in well-defined spatial orientations. nih.gov

This compound is an ideal candidate for a combinatorial scaffold due to its three distinct points of diversity:

The pyrrolidine nitrogen (NH group).

The ketone carbonyl group (C=O).

The terminal alkene (C=C bond).

A library could be generated by reacting the scaffold with different building blocks at each of these sites in a systematic manner. For example, the nitrogen could be acylated or alkylated, the ketone could be converted to various imines or hydrazones, and the alkene could undergo olefin metathesis or Michael additions. This approach allows for the creation of tens of thousands of unique molecules from a single starting scaffold, which can then be screened for biological activity. nih.gov

Table 1: Potential Reactions for Combinatorial Library Synthesis

Scaffold Site Reaction Type Potential Reagents
Pyrrolidine NH Acylation, Alkylation, Reductive Amination Acid chlorides, Alkyl halides, Aldehydes/Ketones
Ketone C=O Knoevenagel, Wittig, Reductive Amination Active methylene (B1212753) compounds, Phosphonium ylides, Amines
Alkene C=C Michael Addition, Metathesis, Cycloaddition Nucleophiles, Other alkenes, Dipoles

Role in Catalysis and Ligand Design

Chiral pyrrolidine derivatives are central to modern asymmetric catalysis, acting as both organocatalysts and as ligands for transition metals. nih.govresearchgate.net

The field of asymmetric catalysis frequently employs chiral ligands to induce enantioselectivity in metal-catalyzed reactions. P,N (phosphine, nitrogen) ligands, which contain both a hard nitrogen donor and a soft phosphine (B1218219) donor, have proven particularly effective. nih.gov The chiral pyrrolidine framework of this compound provides the essential stereochemical information. A synthetic sequence could involve the reduction of the ketone to a secondary alcohol, followed by introduction of a phosphine group via substitution or other means. The resulting chiral P,N ligand could then be complexed with metals like palladium, rhodium, or iron for use in reactions such as asymmetric hydrogenation or cycloadditions. researchgate.netmdpi.com

The success of proline in catalyzing asymmetric aldol (B89426) and Michael reactions has spurred the development of thousands of derivative organocatalysts. nih.gov These catalysts often function by forming nucleophilic enamines or electrophilic iminium ions. This compound is, in essence, a more complex proline derivative. The pyrrolidine nitrogen can react with a carbonyl compound to form an enamine, while the pentenone side chain could influence catalyst solubility, stability, and steric environment.

Furthermore, the molecule could be modified to create sophisticated metal-ligand complexes. For example, novel PNNP-type ligands containing a pyrrolidine backbone have been successfully used in iron-catalyzed asymmetric transfer hydrogenation of ketones, achieving high conversions and enantioselectivities. researchgate.net The synthesis of such ligands often starts with a functionalized pyrrolidine. The ketone and alkene groups on this compound offer handles to build out the complex ligand structures required for effective metal coordination and catalytic activity.

Table 2: Key Pyrrolidine-Based Catalytic Systems

Catalyst/Ligand Type Metal (if applicable) Typical Application Reference
Proline & Derivatives N/A (Organocatalyst) Aldol, Mannich, Michael Reactions nih.gov
Chiral PNNP Ligands Iron (Fe) Asymmetric Transfer Hydrogenation researchgate.net
Chiral P,N Ligands Palladium (Pd) Asymmetric Cycloadditions nih.gov
Half-Sandwich Complexes Ruthenium (Ru) Asymmetric Hydrogenation mdpi.com

Precursor for Advanced Materials and Polymers

While specific, dedicated research on the applications of this compound in materials science is not extensively documented in publicly available literature, the molecule's inherent chemical architecture suggests a theoretical potential for its use as a monomer or a functional building block in the synthesis of advanced materials and polymers. This potential is primarily derived from its bifunctional nature, possessing both a reactive alkene group and a pyrrolidinone ring system.

Polymerization via the Alkene Functionality

The terminal alkene group (C=C) in the pentenyl side chain of this compound is a key functional group that could, in principle, undergo polymerization through various established methods of polymer chemistry. The presence of this reactive double bond allows for the molecule to act as a monomer, linking together to form a long polymer chain.

Potential Polymerization Pathways:

Free-Radical Polymerization: This is a common method for polymerizing vinyl monomers. The reaction could be initiated by a radical initiator, which would add to the double bond of the monomer, creating a new radical that can then propagate by adding to subsequent monomer units. The resulting polymer would feature a polyethylene-like backbone with pendant pyrrolidinone groups.

Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization could potentially be employed to afford better control over the polymer's molecular weight, architecture, and dispersity.

Ziegler-Natta Catalysis: This type of catalysis is renowned for producing stereoregular polymers from alkenes. The use of a Ziegler-Natta catalyst could potentially lead to the formation of isotactic or syndiotactic polymers of this compound, which would have distinct physical properties compared to atactic polymers.

The hypothetical polymer, poly[this compound], would have a unique structure with the pyrrolidinone moiety as a repeating side group. The properties of such a polymer would be largely influenced by this side group.

Incorporation into Functional Materials with Specific Chemical Properties

Beyond homopolymerization, this compound could be incorporated as a functional co-monomer in copolymerization reactions with other vinyl monomers. This would allow for the tailoring of the resulting material's properties by combining the characteristics of the different monomers.

The pyrrolidinone ring itself imparts specific chemical properties that could be beneficial in the design of functional materials:

Hydrophilicity and Polarity: The amide group within the pyrrolidinone ring is polar and capable of hydrogen bonding. This would likely increase the hydrophilicity and water-solubility of polymers incorporating this monomer.

Coordination and Complexation: The nitrogen and oxygen atoms in the pyrrolidinone ring could act as coordination sites for metal ions. Materials containing these moieties could be investigated for applications in metal ion sequestration, catalysis, or as sensory materials.

Biocompatibility: The pyrrolidone structure is found in various biologically relevant molecules. Polymers containing this moiety might exhibit good biocompatibility, making them potential candidates for biomedical applications, though this would require extensive biological evaluation.

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